1-(4-fluorobenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a fluorophenyl group and a methylphenyl group attached to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods often employ green chemistry principles to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions result in various substituted aromatic compounds .
Scientific Research Applications
1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares structural similarities with 1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE, particularly in the presence of fluorophenyl groups.
Indole Derivatives: Compounds containing the indole nucleus also exhibit diverse biological activities and are of interest in medicinal chemistry.
Uniqueness
1-[(4-FLUOROPHENYL)METHYL]-N-(4-METHYLPHENYL)-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its distinct structure allows for targeted interactions with biological molecules, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C20H17FN2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H17FN2O2/c1-14-4-10-17(11-5-14)22-19(24)18-3-2-12-23(20(18)25)13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3,(H,22,24) |
InChI Key |
KIVGBSFQRPUIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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